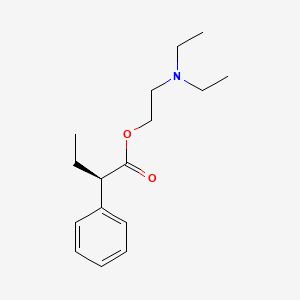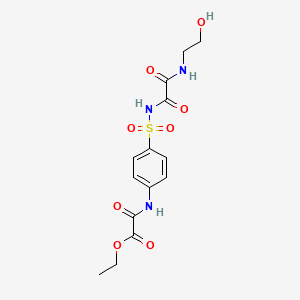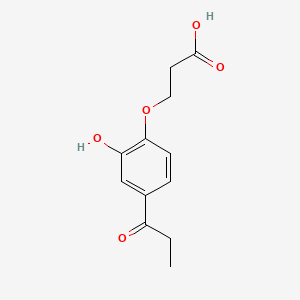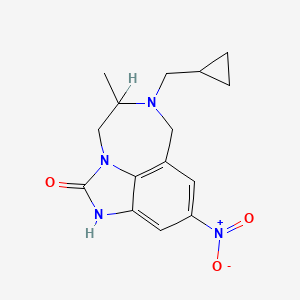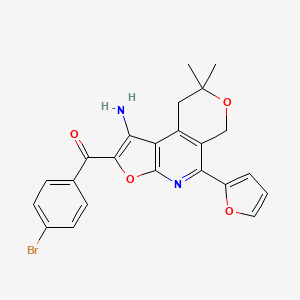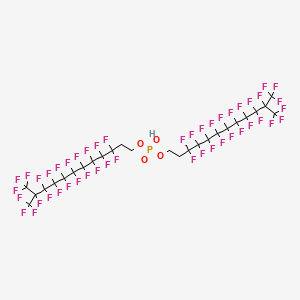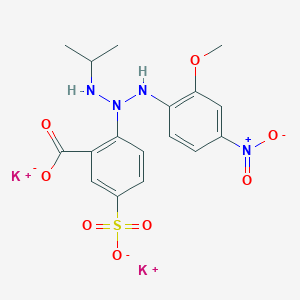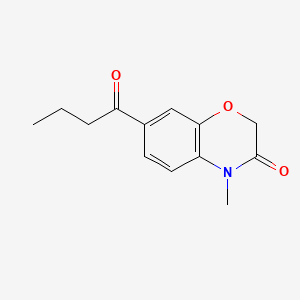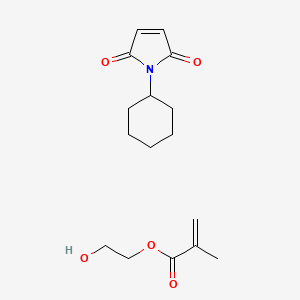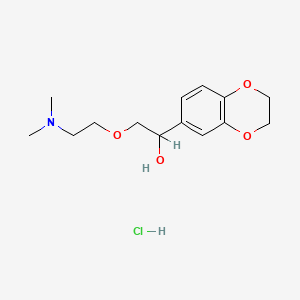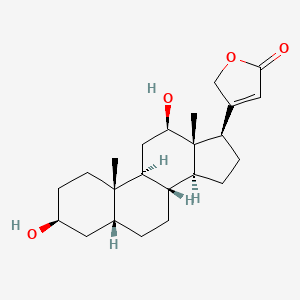
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide is a fluorinated organic compound. It is characterized by the presence of a pyridinium ion and a long perfluorinated alkyl chain. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide typically involves the reaction of pyridine with a perfluorinated alkyl iodide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The pyridinium ion can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the perfluorinated chain is generally resistant to such reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as hydroxide ions or amines for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the pyridinium ion.
Scientific Research Applications
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide has several scientific research applications, including:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in coatings and surface treatments to impart hydrophobic and oleophobic properties.
Mechanism of Action
The mechanism by which 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide exerts its effects involves interactions with molecular targets such as cell membranes. The perfluorinated chain can disrupt lipid bilayers, leading to antimicrobial activity. The pyridinium ion may also interact with specific receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl: Similar structure but with a sulfanyl group instead of a pyridinium ion.
Perfluorodecane-1-thiol: Contains a thiol group and a perfluorinated chain.
Uniqueness
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)pyridinium iodide is unique due to the presence of the pyridinium ion, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of hydrophobicity and ionic character makes it particularly useful in various applications.
Properties
CAS No. |
25935-14-2 |
|---|---|
Molecular Formula |
C15H9F17IN |
Molecular Weight |
653.11 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H9F17N.HI/c16-8(17,4-7-33-5-2-1-3-6-33)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
InChI Key |
ZRODNZIFNOYXDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


